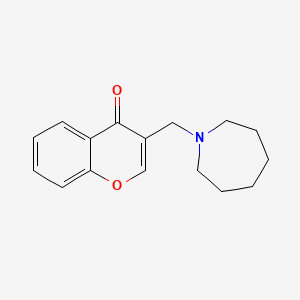

3-(Azepan-1-ylmethyl)chromen-4-one

Description

Significance of Chromen-4-one (Chromone) Core in Medicinal Chemistry

The chromone (B188151) scaffold is a prominent heterocyclic system found in a vast number of natural products and synthetic medicinal agents. acs.org Its rigid, bicyclic structure serves as a versatile template for the development of new drugs. cncb.ac.cnnih.gov

Historically, chromone derivatives have been recognized for their therapeutic potential, with naturally occurring compounds like khellin (B1673630) being used for centuries for various medicinal purposes, including as a vasodilator and for treating conditions like angina pectoris and asthma. researchgate.net The evolution of synthetic chemistry has allowed for extensive modifications of the chromone nucleus, leading to the discovery of potent and selective therapeutic agents. researchgate.net For instance, Disodium cromoglycate, a chromone-based drug, is used as a mast cell stabilizer in the treatment of asthma and allergic rhinitis. researchgate.net The development of chromone-based hybrids is an emerging area in the quest for treatments for complex diseases like Alzheimer's. nih.gov

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for drug design. d-nb.info The chromone scaffold is widely recognized as such a privileged structure. cncb.ac.cnd-nb.infonih.gov Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. acs.orgnih.govresearchgate.net This broad bioactivity has solidified its importance as a foundational core in drug discovery programs. cncb.ac.cn

Importance of Azepane Moiety in Bioactive Compounds

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant structural motif in a variety of natural products and pharmacologically active molecules. nih.govnih.gov

Azepane and its derivatives are of continuous interest in organic synthesis and drug discovery due to their presence in numerous pharmaceuticals. mdpi.comnih.gov To date, over 20 drugs containing the azepane moiety have received FDA approval for treating a range of diseases. semanticscholar.org A notable example from nature is (-)-balanol, a metabolite with an azepane ring that acts as a potent protein kinase inhibitor and has served as a template for developing anti-tumor agents. mdpi.com Synthetic azepane-containing drugs include the antihistamine Azelastine and the anti-diabetic Tolazamide. mdpi.com The development of new synthetic methods for constructing azepane derivatives remains an active area of research. nih.gov

Substituted azepanes possess flexible ring structures, and this conformational diversity is often a critical factor in their biological activity. mdpi.comnih.gov The ability to introduce substituents that can bias the ring into a specific, major conformation is a key strategy in effective drug design. mdpi.com This conformational control can influence how the molecule interacts with its biological target, thereby affecting its potency and selectivity. nih.gov

Rationale for Hybridizing Chromen-4-one and Azepane Scaffolds

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful approach in drug discovery. d-nb.info The goal is to create a hybrid compound with enhanced affinity, activity, and potentially a more desirable pharmacological profile compared to the individual parent molecules. d-nb.info

The rationale for creating a hybrid of the chromen-4-one and azepane scaffolds is based on this principle. By linking the privileged chromone core with the pharmacologically significant and conformationally flexible azepane moiety, researchers aim to develop novel compounds that can interact with multiple biological targets. This is particularly relevant for multifactorial diseases like Alzheimer's, where targeting several pathological pathways simultaneously may offer a more effective therapeutic strategy. acs.org A study on related chromanone-azepane hybrids has demonstrated the success of this approach, identifying a compound with balanced inhibitory activities against multiple enzymes and receptors implicated in Alzheimer's disease. acs.org

Detailed Research Findings

While specific research focused solely on 3-(Azepan-1-ylmethyl)chromen-4-one is limited, valuable insights can be drawn from studies on closely related analogues.

A probable synthetic route to this compound involves the reaction of 3-formylchromone with azepane. 3-Formylchromone is a versatile precursor with multiple electrophilic centers, making it suitable for reactions with nucleophiles like secondary amines. nih.gov The reaction with cyclic secondary amines such as pyrrolidine (B122466) and piperidine (B6355638) in ethanol (B145695) is known to proceed via a Michael addition, followed by ring-opening to form enaminoketones. nih.gov However, variations in reaction conditions, such as the solvent, can alter the reaction pathway. nih.gov For instance, reacting 3-formylchromone with cyclic secondary amines in methanol (B129727) can lead to 2-alkoxy-3-(aminomethylene)chroman-4-ones. nih.gov

An alternative synthetic strategy could involve the reaction of a 3-halomethylchromone with azepane in a standard nucleophilic substitution reaction.

A study on a series of chromanone derivatives designed as multi-target agents for Alzheimer's disease identified a compound featuring an azepane moiety linked to a chromanone core, designated as compound 19 . acs.org This compound, 6-((5-(azepan-1-yl)pentyl)oxy)chroman-4-one, demonstrated a balanced pharmacological profile, inhibiting several key targets associated with the disease.

The biological activity data for this related chromanone-azepane hybrid is summarized below:

| Target | Activity (IC₅₀/Kᵢ) | Compound |

| human Acetylcholinesterase (hAChE) | IC₅₀ = 11.2 µM | 19 |

| human Butyrylcholinesterase (hBuChE) | IC₅₀ = 13.9 µM | 19 |

| human Monoamine Oxidase-B (hMAO-B) | IC₅₀ = 11.6 µM | 19 |

| σ₁ Receptor | Kᵢ = 42.8 nM | 19 |

| σ₂ Receptor | Kᵢ = 193 nM | 19 |

| Data sourced from Lemke et al., ACS Pharmacology & Translational Science, 2022. acs.org |

These findings highlight the potential of combining chromone-like structures with an azepane ring to create potent, multi-target ligands. Compound 19 was identified as a promising hit compound for further development due to its activity across these multiple, disease-relevant targets. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16-13(11-17-9-5-1-2-6-10-17)12-19-15-8-4-3-7-14(15)16/h3-4,7-8,12H,1-2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFRTOBMPKIVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=COC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Chromen-4-one Core

The chromen-4-one (or chromone) skeleton is a privileged structure found in numerous natural products and pharmacologically active compounds. ijrar.orgresearchgate.net Its synthesis has been a subject of extensive research, leading to a variety of reliable methods.

The construction of the chromen-4-one ring system can be achieved through several classical and modern synthetic methodologies. Many of these routes start from readily available phenols, particularly 2-hydroxyacetophenones.

One of the most common approaches involves the Claisen condensation of a 2-hydroxyacetophenone (B1195853) with an ester, followed by an acid-catalyzed intramolecular cyclization. Another prominent method is the Baker-Venkataraman rearrangement , where a 2-acyloxyacetophenone undergoes base-catalyzed rearrangement to a 1,3-diketone, which then cyclizes under acidic conditions to form the chromone (B188151) ring.

A versatile method for synthesizing chromones involves the oxidative cyclization of 2'-hydroxychalcones. For instance, chalcones, prepared by the condensation of 2-hydroxyacetophenones with aromatic aldehydes, can be treated with reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding flavones (2-arylchromen-4-ones). researchgate.netnih.gov

Modern approaches also include transition-metal-catalyzed reactions and multi-component reactions (MCRs). acs.orgnih.govsharif.edu For example, MCRs can assemble complex chromene derivatives from simple starting materials in a single pot, offering efficiency and atom economy. acs.orgnih.govsharif.edu The dehydrogenation of the corresponding chroman-4-one is another effective strategy, which can be achieved using various oxidizing agents. researchgate.netresearchgate.net

Table 1: Comparison of General Synthetic Routes to Chromen-4-one Derivatives

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenones, Acyl chlorides | 2-Acyloxyacetophenones, 1,3-Diketones | Good yields, Wide substrate scope | Requires multiple steps (acylation, rearrangement, cyclization) |

| Kostanecki-Robinson Reaction | 2-Hydroxyacetophenones, Aliphatic anhydrides | Not applicable | One-pot synthesis of 3-acylchromones | Limited to specific substitution patterns |

| Oxidative Cyclization of Chalcones | 2'-Hydroxychalcones | Not applicable | Access to 2-aryl substituted chromones (flavones) | Requires pre-synthesis of chalcone (B49325) precursor |

| Dehydrogenation of Chroman-4-ones | Chroman-4-ones | Not applicable | Useful for converting existing saturated rings | Requires a suitable oxidizing agent researchgate.netresearchgate.net |

| Multi-Component Reactions (MCRs) | Aldehydes, Malononitrile, Phenols | Not applicable | High efficiency, atom economy, structural diversity acs.orgnih.govsharif.edu | Can sometimes lead to complex product mixtures |

To synthesize the target compound, a substituent must be introduced at the 3-position of the chromone ring that can serve as a handle for attaching the azepane group. The most common precursors are 3-(hydroxymethyl)chromen-4-one or 3-(halomethyl)chromen-4-one.

The synthesis of 3-(hydroxymethyl)chromen-4-ones can be achieved by reacting a 2-hydroxy-4-chromanone precursor with formaldehyde (B43269), followed by acid-catalyzed dehydration. researchgate.net An alternative patented process involves the direct reaction of chromen-4-one derivatives with formaldehyde in the presence of a basic catalyst. google.com

From the 3-hydroxymethyl intermediate, the corresponding 3-(halomethyl)chromen-4-ones can be prepared using standard halogenating agents (e.g., SOCl₂, PBr₃). These halogenated derivatives are excellent electrophiles for subsequent nucleophilic substitution reactions.

Another strategy involves the direct functionalization of the chromone ring. For example, the Vilsmeier-Haack reaction on 4-hydroxycoumarin (B602359) can yield 3-formyl-4-chlorocoumarin, which can be a versatile intermediate for further modifications at the 3-position. nih.gov Additionally, Mannich reactions on 2-arylchroman-4-ones can introduce an aminomethyl group, which, after elimination and subsequent reactions, can lead to a functionalized 3-position. researchgate.net

Introduction and Functionalization of the Azepane Moiety

The azepane ring is a seven-membered nitrogen-containing heterocycle present in various bioactive molecules. nih.govlifechemicals.com Its synthesis and functionalization are crucial for the construction of the final target molecule.

The synthesis of the azepane scaffold can be challenging due to the slower kinetics of forming seven-membered rings. nih.gov Nevertheless, several methods have been developed. These include:

Ring-expansion reactions: Starting from smaller rings like piperidines, ring expansion can be achieved through various rearrangement reactions. researchgate.net

Cyclization of linear precursors: The intramolecular cyclization of appropriately functionalized linear chains, such as amino-aldehydes or amino-halides, is a common approach. nih.govresearchgate.net

Reductive amination: Double reductive amination of sugar-derived dialdehydes is a method used for synthesizing polyhydroxylated azepanes. acs.org

Ring-closing metathesis (RCM): This powerful reaction has been applied to the synthesis of unsaturated azepane precursors from diene substrates. acs.org

Once formed, the azepane ring can be further derivatized to introduce various substituents, which can be important for modulating the properties of the final compound. lifechemicals.com

For the synthesis of 3-(Azepan-1-ylmethyl)chromen-4-one, a key step is the regioselective alkylation of the nitrogen atom (N1) of the azepane ring. Azepane is a secondary amine and readily undergoes N-alkylation with suitable electrophiles.

The reaction is a standard nucleophilic substitution where the lone pair of electrons on the azepane nitrogen attacks an electrophilic carbon, such as the methylene (B1212753) carbon of a 3-(halomethyl)chromen-4-one. The choice of base and solvent can be crucial for achieving high yields and selectivity, particularly when other functional groups are present. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common condition for N-alkylation of nitrogen heterocycles. beilstein-journals.org

Synthetic Routes to this compound

The most direct and logical synthesis of this compound involves the coupling of a pre-functionalized chromone with azepane.

The primary route consists of two main steps:

Preparation of an electrophilic chromone derivative: Synthesis of 3-(halomethyl)chromen-4-one (e.g., 3-(chloromethyl)chromen-4-one or 3-(bromomethyl)chromen-4-one) as described in section 2.1.2.

Nucleophilic substitution: Reaction of the 3-(halomethyl)chromen-4-one with azepane. The nitrogen atom of azepane acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond. This reaction is typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

This approach is analogous to the synthesis of other 3-aminomethyl chromone derivatives, where secondary amines like piperidine (B6355638) or diethylamine (B46881) are reacted with 3-bromo-substituted coumarins or chromones to afford the corresponding products.

Table 2: Proposed Synthetic Scheme for this compound

| Step | Reactants | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Chromen-4-one | Formaldehyde, Basic catalyst; then Acidic dehydration | 3-(Hydroxymethyl)chromen-4-one | Hydroxymethylation/Dehydration researchgate.netgoogle.com |

| 2 | 3-(Hydroxymethyl)chromen-4-one | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | 3-(Halomethyl)chromen-4-one | Halogenation |

| 3 | 3-(Halomethyl)chromen-4-one, Azepane | Aprotic solvent (e.g., THF, DMF), Base (e.g., K₂CO₃, Et₃N) | This compound | Nucleophilic Substitution |

This modular synthetic strategy allows for the independent preparation of the two core building blocks and their efficient coupling in the final step, providing a reliable pathway to the target compound.

One-Pot and Multistep Synthesis Pathways

One-Pot Synthesis: The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves the aminoalkylation of a carbon atom alpha to a carbonyl group. In this specific case, a suitable chromen-4-one precursor, formaldehyde, and the secondary amine azepane are reacted together in a single reaction vessel. The reaction typically proceeds under acidic or basic conditions and offers the advantage of operational simplicity and atom economy. While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, analogous Mannich reactions with other secondary amines and chromones are well-documented, suggesting a feasible pathway.

A plausible one-pot synthesis is outlined in the table below, based on general Mannich reaction protocols:

| Reactants | Reagents/Catalysts | Solvent | General Conditions |

| Chromen-4-one | Formaldehyde, Azepane | Ethanol (B145695), Dioxane, or Acetic Acid | Heating under reflux |

| 2-Hydroxyacetophenone | Paraformaldehyde, Azepane Hydrochloride | Ethanol | Heating under reflux |

Multistep Synthesis: An alternative to the one-pot approach is a multistep synthesis. This pathway typically involves the initial formation of a reactive intermediate at the 3-position of the chromen-4-one ring, followed by a subsequent nucleophilic substitution reaction with azepane. A common strategy is the synthesis of a 3-(halomethyl)chromen-4-one, such as 3-(bromomethyl)chromen-4-one or 3-(chloromethyl)chromen-4-one. This intermediate can then be reacted with azepane, which acts as a nucleophile, to displace the halide and form the desired this compound. This method allows for greater control over the reaction and may be preferred when the one-pot reaction yields are low or produce significant side products.

A representative multistep pathway is as follows:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 3-Methylchromen-4-one | N-Bromosuccinimide (NBS), Benzoyl peroxide | 3-(Bromomethyl)chromen-4-one |

| 2 | 3-(Bromomethyl)chromen-4-one | Azepane, Base (e.g., Triethylamine) | This compound |

Stereoselective Synthesis Considerations

The structure of this compound does not inherently possess a chiral center. However, the introduction of substituents on the azepane ring or the chromone scaffold could create stereogenic centers. In such cases, stereoselective synthesis would become a critical consideration to isolate and evaluate the biological activity of individual enantiomers or diastereomers.

Currently, there is a lack of specific literature detailing the stereoselective synthesis of this compound or its closely related analogs where a chiral center is introduced at the benzylic position of the azepane ring. General strategies for the asymmetric synthesis of chroman derivatives, which are structurally related, have been developed and could potentially be adapted. nih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation or asymmetric Michael additions to chromone precursors could be explored to establish chirality early in the synthetic sequence.

Derivatization and Analog Development

The development of analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize for desired biological properties.

Structure-Directed Modifications for Lead Optimization

Lead optimization involves systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, derivatization can be targeted at several positions.

Modification of the Azepane Ring: The azepane moiety offers multiple points for modification. Introducing substituents on the seven-membered ring can influence the compound's lipophilicity, steric profile, and potential for additional interactions with a biological target. For example, the synthesis of analogs with hydroxyl, amino, or alkyl groups on the azepane ring could be pursued. These modifications can be achieved by starting with appropriately substituted azepane derivatives in the Mannich reaction or the multistep synthesis.

The following table outlines potential structure-directed modifications for lead optimization:

| Modification Site | Potential Substituents | Rationale for Modification |

| Azepane Ring | Alkyl, Hydroxyl, Amino, Carbonyl | Modulate lipophilicity, introduce hydrogen bonding capabilities, alter steric bulk. |

| Chromone Ring (Position 2) | Aryl, Alkyl | Influence π-stacking interactions, explore steric tolerance. |

| Chromone Ring (Positions 5, 6, 7, 8) | Halogens, Methoxy (B1213986), Nitro, Amino | Modulate electronic properties, improve pharmacokinetic profile. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as a library, for high-throughput screening. researchgate.net This approach can be effectively applied to the 3-(aminomethyl)chromen-4-one scaffold to generate a diverse library of analogs.

A combinatorial approach could involve a "split-and-pool" synthesis strategy where a common chromone intermediate is reacted with a variety of different cyclic amines, including azepane and its derivatives, as well as other cycloalkylamines. This would allow for the systematic exploration of the effect of the cyclic amine structure on the biological activity of the resulting compounds.

An example of a combinatorial library design is presented below:

| Scaffold | Variable Building Block 1 (Cyclic Amines) | Variable Building Block 2 (Substituted Chromones) | Resulting Library |

| 3-(Aminomethyl)chromen-4-one | Azepane, Piperidine, Pyrrolidine (B122466), Morpholine, etc. | Chromen-4-one, 6-Fluoro-chromen-4-one, 7-Methoxy-chromen-4-one, etc. | A diverse library of 3-(cycloaminomethyl)chromen-4-one derivatives. |

While the application of combinatorial chemistry to generate a library specifically based on this compound is not explicitly reported, the principles of this technology are well-suited for the efficient exploration of the chemical space around this scaffold. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. Computational methods have significantly enhanced SAR studies by allowing for the systematic analysis of large sets of compounds and the prediction of activity based on structural modifications.

The SAR for compounds based on the 3-(Azepan-1-ylmethyl)chromen-4-one scaffold is determined by the interplay of its three main components: the chromen-4-one core, the azepane ring, and the methylene (B1212753) linker.

Chromen-4-one Core: The chromen-4-one (or chromone) scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. nih.gov Key structural features that are critical for its activity include:

The Carbonyl Group (C4=O): The oxygen atom of the carbonyl group is a key hydrogen bond acceptor. Its presence and orientation are often essential for binding to biological targets. acs.orgacs.org Studies on related structures have shown that replacing the carbonyl oxygen with sulfur can dramatically reduce or alter the compound's activity, highlighting the importance of this polar interaction. acs.org

The Aromatic Ring: The benzene (B151609) part of the chromen-4-one core provides a rigid scaffold and can engage in hydrophobic and π-π stacking interactions with amino acid residues in a protein's binding pocket. nih.gov

Substitution on the Aromatic Ring: The positions on the benzene ring (C5, C6, C7, C8) are common sites for modification. The nature of substituents (electron-donating or electron-withdrawing), their size, and their lipophilicity can profoundly impact potency and selectivity. acs.orgnih.gov

Azepane Moiety: The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, also contributes significantly to the SAR profile.

Basic Nitrogen: The nitrogen atom in the azepane ring is typically basic and will be protonated at physiological pH. This allows it to form strong ionic interactions or hydrogen bonds with acidic residues (like aspartate or glutamate) in a target's active site. nih.gov

Conformational Flexibility: The seven-membered ring provides conformational flexibility, which can allow the moiety to adapt to the shape of a binding pocket.

Linker: The methylene linker connecting the azepane ring to the C3 position of the chromen-4-one core provides a specific spatial arrangement between the two key pharmacophores. The length and rigidity of this linker are critical variables in SAR studies. nih.gov For instance, in a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, an increase in the linker length was generally associated with an improved affinity for the sigma-1 (σ₁) receptor. nih.gov

The biological activity of chromen-4-one derivatives can be finely tuned by altering the substituents on the core structure. Computational and experimental studies on related compounds have provided clear SAR trends. acs.orgnih.gov

Substituents on the Chromen-4-one Aromatic Ring:

Position 6: Studies on chroman-4-one derivatives as SIRT2 inhibitors showed that a substituent at the 6-position is more critical for activity than one at the 8-position. acs.org Electron-withdrawing groups, such as halogens (Cl, Br), generally enhance activity. For example, changing a 6-chloro substituent to a larger but less electronegative 6-bromo substituent was well-tolerated and maintained high potency. acs.org However, simply the presence of an electron-withdrawing group is not the only factor; size and other properties also play a role. acs.org

Position 7: Substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity in one study, suggesting this position may be less favorable for modification for certain targets. acs.org

Position 8: An unsubstituted 8-position was found to be less detrimental to activity than an unsubstituted 6-position. acs.org

General Trends: It has been observed that electron-rich chroman-4-ones are generally less potent inhibitors of certain enzymes than electron-poor ones. acs.org The introduction of a chlorine atom can increase lipophilicity, potentially improving the compound's ability to cross cell membranes or interact with lipophilic domains of a protein. researchgate.neteurochlor.org

Substituents on the Side Chain:

Bulky Groups: The introduction of bulky groups directly attached to the chromen-4-one ring system can diminish inhibitory effects, likely due to steric hindrance. acs.org For example, replacing an n-pentyl group with a phenyl group at the 2-position decreased SIRT2 inhibition. acs.org

Alkyl Chain Length: The length of an alkyl chain substituent can be optimized for maximal activity. In one series, a pentyl group was found to be optimal compared to shorter (propyl) or longer (heptyl) chains. acs.org This suggests the existence of a specific hydrophobic pocket that the chain must fit into.

The following table summarizes the observed influence of various substituents on the activity of chromen-4-one analogs from a study on SIRT2 inhibitors.

| Position | Substituent | Effect on Activity | Reference |

| 2 | n-Pentyl | Optimal length for activity in the studied series | acs.org |

| 2 | n-Propyl | Less active than n-pentyl | acs.org |

| 2 | Phenyl | Decreased inhibition compared to n-pentyl | acs.org |

| 6 | Chloro | Important for activity; more potent than unsubstituted | acs.org |

| 6 | Bromo | Tolerated, maintained high potency similar to chloro | acs.org |

| 6, 8 | Unsubstituted | Loss of all inhibitory activity | acs.org |

| 7 | Fluoro | Weak inhibitory activity | acs.org |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is instrumental in identifying potential biological targets, understanding binding mechanisms, and predicting the strength of these interactions.

Docking studies on chromen-4-one and azepine derivatives reveal common interaction patterns with protein active sites. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Hydrogen Bonding: The carbonyl oxygen of the chromen-4-one core is a frequent hydrogen bond acceptor. acs.orgnih.gov In studies on pteridine (B1203161) reductase 1 (PTR1), this carbonyl group was observed forming a hydrogen bond with an arginine residue (Arg17) in the active site. nih.gov

Hydrophobic and π-Stacking Interactions: The planar aromatic system of the chromen-4-one scaffold often engages in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, methionine, and phenylalanine. nih.gov It can also participate in π-π stacking or π-sandwich interactions, for example with the nicotinamide (B372718) ring of the cofactor NADP⁺ and a phenylalanine residue (Phe97) in the active site of Trypanosoma brucei PTR1. nih.gov

Electrostatic Interactions: The protonated nitrogen of the azepane ring is predicted to form crucial electrostatic or salt-bridge interactions with negatively charged amino acid residues like aspartic acid (Asp) or glutamic acid (Glu) in the binding pocket. nih.gov For instance, in a model of the σ₁ receptor, the binding pocket contains the acidic residues Glu172 and Asp126, which are potential interaction partners for a basic amine. nih.gov

Visualizing these interactions helps in understanding why a ligand binds to a specific target and provides a roadmap for designing new derivatives with improved affinity and selectivity. youtube.com

Given the diverse biological activities reported for chromen-4-one and azepine derivatives, molecular docking has been employed to identify and validate a range of potential protein targets. neliti.comnih.gov

Sigma (σ) Receptors: Chromenone derivatives have been identified as potent ligands for σ₁ and σ₂ receptors, which are implicated in neurological disorders. nih.gov Docking studies of a related compound, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one, into a model of the σ₁ receptor showed the chromenone moiety occupying a hydrophobic region, while the protonated amine interacted with key residues, fitting a well-established pharmacophore model. nih.gov

Kinases: 4H-Chromen-4-one derivatives have been discovered as a new class of inhibitors for Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), which are potential targets for diabetic retinopathy. nih.gov

G Protein-Coupled Receptors (GPCRs): The chromen-4-one scaffold has been used to develop potent and selective ligands for orphan GPCRs like GPR35 and GPR55. acs.orguni-bonn.deuni-bonn.de The binding mode often involves the chromenone's polar head group interacting with extracellular loop regions, while lipophilic side chains extend deep into a hydrophobic binding pocket. acs.org

Antimicrobial Targets: Azepine derivatives have been docked against microbial enzymes. For example, quinazolinone-based diazepines showed high binding energy against the outer membrane protein A (OmpA) and exo-1,3-beta-glucanase, suggesting a potential mode of action for their antimicrobial activity. dntb.gov.uanih.gov

Anticancer Targets: Docking studies have explored the binding of chromene derivatives to anticancer targets like the anti-apoptotic protein Bcl-2. researchgate.net The chromene moiety typically binds in a hydrophobic pocket, mimicking the interactions of endogenous ligands. researchgate.net

The general binding mode for this compound would likely involve the chromen-4-one core anchoring within a hydrophobic pocket through π-stacking and van der Waals forces, while the protonated azepan-1-ylmethyl side chain seeks out a negatively charged or polar region to form key hydrogen bonds or ionic interactions.

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). semanticscholar.org A more negative binding energy indicates a more stable ligand-protein complex and suggests a higher binding affinity. semanticscholar.org These predictions are crucial for prioritizing compounds for synthesis and biological testing.

Computational studies on related scaffolds have yielded a range of predicted binding affinities, which vary depending on the specific ligand and protein target.

The following interactive table presents a selection of predicted binding energies for various chromen-4-one and azepine derivatives against different biological targets, as reported in the literature.

| Compound Class | Specific Derivative Example | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

| Benzimidazolyl chromen-4-one chalcone (B49325) | Compound 3a | COX-2 (PDB: 5KIR) | -10.5 | semanticscholar.org |

| Benzimidazolyl chromen-4-one chalcone | Compound 3c | COX-2 (PDB: 5KIR) | -10.2 | semanticscholar.org |

| Benzimidazolyl pyrimidinyl chromen-4-one | Compound 6a | COX-2 (PDB: 5KIR) | -9.8 | semanticscholar.org |

| Quinazolinone-based diazepine | Diazepine (3a) | OmpA | -8.1 | dntb.gov.ua |

| Quinazolinone-based oxazepine | Oxazepine (4a) | OmpA | -7.9 | dntb.gov.ua |

| Quinazolinone-based diazepine | Diazepine (3a) | Smoothened (SMO) | -9.0 | dntb.gov.ua |

| Quinazolinone-based oxazepine | Oxazepine (4a) | Smoothened (SMO) | -8.7 | dntb.gov.ua |

| Azepine Derivative | MA12 | Neuraminidase (H1N1) | -45.71 (Cdocker energy) | neliti.com |

These predicted values, while theoretical, provide a quantitative basis for comparing the potential efficacy of different derivatives and guiding further structural modifications to optimize binding to a desired molecular target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are pivotal computational techniques in modern drug discovery. nih.govnih.gov They enable the identification of the crucial chemical features of a molecule responsible for its biological activity and facilitate the discovery of new compounds with similar properties from large chemical databases. nih.gov

Development of Pharmacophore Models for Target-Specific Interactions

A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. The development of such a model for this compound would begin with the identification of its key chemical features based on its structure. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

The chromen-4-one moiety itself presents a hydrogen bond acceptor in the form of the carbonyl oxygen and aromatic features from the fused benzene ring. The azepane ring, a seven-membered saturated heterocycle, introduces a significant hydrophobic character and a basic nitrogen atom that can act as a hydrogen bond acceptor or become protonated, thus serving as a positively charged feature. The methylene linker provides conformational flexibility.

A hypothetical pharmacophore model for a target interacting with this compound could be constructed based on these features. The process would involve generating multiple conformations of the molecule to identify the spatial arrangement of these pharmacophoric points in the most stable, low-energy state. Advanced modeling software would then be used to define the precise distances and angles between these features.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature ID | Feature Type | Location |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the chromen-4-one ring |

| HBA2 | Hydrogen Bond Acceptor | Nitrogen atom of the azepane ring |

| HYD1 | Hydrophobic | Fused benzene ring of the chromen-4-one |

| HYD2 | Hydrophobic | Alicyclic azepane ring |

| POS | Positive Ionizable | Protonated nitrogen of the azepane ring |

Virtual Screening for Identification of Novel Scaffolds

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. nih.govnih.gov This process, known as virtual screening, aims to identify molecules that match the pharmacophoric features of the query compound and are therefore likely to bind to the same biological target. nih.gov

The virtual screening workflow would involve preparing a database of commercially or synthetically accessible compounds and then using specialized software to filter these compounds based on their conformational flexibility and their ability to map onto the pharmacophore model of this compound. The hits from this initial screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of the target protein. This approach allows for the rapid and cost-effective identification of diverse chemical scaffolds that could serve as starting points for the development of new and potent therapeutic agents. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties and conformational landscape of a molecule. mdpi.com These methods are invaluable for rationalizing the reactivity, stability, and intermolecular interactions of chemical compounds.

Electronic Structure and Reactivity Analyses

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure of this compound. These calculations would typically involve geometry optimization of the molecule to find its most stable three-dimensional structure.

From the optimized geometry, various electronic properties can be calculated. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions that are likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential, typically around electronegative atoms like the carbonyl oxygen, indicate areas that are attractive to electrophiles. Regions of positive potential, on the other hand, suggest sites that are susceptible to nucleophilic attack.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

Conformational Analysis and Flexibility of the Azepane Ring

A detailed conformational analysis can be performed using computational methods. This would involve a systematic search of the conformational space of the azepane ring to identify all possible low-energy chair and boat-like conformations. Quantum chemical calculations would then be used to determine the relative energies of these conformers and the energy barriers for interconversion between them. The results of such an analysis would reveal the most populated conformations at a given temperature. The flexibility of the azepane ring allows it to adapt its shape to fit into a binding pocket, a property that can be advantageous for drug-target interactions. nih.gov

Table 3: Hypothetical Relative Energies of Azepane Ring Conformations

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | 0.00 | 65 |

| Boat 1 | 1.20 | 20 |

| Chair 2 | 1.80 | 10 |

| Twist-Boat | 2.50 | 5 |

Research on this compound Remains Undisclosed

Following a comprehensive review of scientific literature, no specific data regarding the biological activity of the chemical compound This compound is publicly available. Extensive searches for preclinical studies, including both in vitro and in vivo research, have failed to yield any published papers detailing the antineoplastic, anticancer, or antimicrobial properties of this specific molecule.

Consequently, it is not possible to provide an analysis of its potential biological activities and mechanistic pathways as requested. The scientific community has not, to date, published any findings on the following aspects of this compound:

In Vitro Cytotoxicity in Cancer Cell Lines: There is no available data on the cytotoxic effects of this compound against any cancer cell lines.

Modulation of Cellular Pathways in Oncogenesis: Research into how this compound might affect cellular pathways implicated in the development and progression of cancer has not been published.

Inhibition of Cancer-Relevant Enzymes and Receptors: There are no studies identifying any specific molecular targets of this compound related to cancer.

In Vivo Efficacy in Pre-clinical Animal Models: No data from animal studies evaluating the anticancer potential of this compound has been made public.

Antibacterial Spectrum and Potency: Information regarding the effectiveness of this compound against Gram-positive and Gram-negative bacteria is not available.

While the broader classes of compounds to which this compound belongs, namely chromenones and molecules containing an azepane ring, have been the subject of considerable scientific inquiry for their potential therapeutic effects, the specific biological profile of this particular derivative remains uncharacterized in accessible scientific literature. Future research may shed light on the properties of this compound, but at present, its biological activity is not documented.

Biological Activity and Mechanistic Studies Pre Clinical, in Vitro/in Vivo

Antimicrobial Activities

Antifungal Efficacy against Yeast and Fungal Pathogens

The chromen-4-one scaffold is a recurring motif in a variety of natural and synthetic compounds that exhibit a broad range of biological activities, including antifungal properties. While direct studies on the antifungal efficacy of 3-(Azepan-1-ylmethyl)chromen-4-one are not extensively detailed in the available research, the general class of chromen-4-one derivatives has demonstrated notable potential against various yeast and fungal pathogens.

For instance, certain Mannich bases derived from 1-aryl-3-phenethylamino-1-propanone have shown significant antifungal activity against the human pathogen Microsporum canis and the plant pathogen Aspergillus flavus. nih.gov This suggests that the introduction of an amino group, a key feature of this compound, can be a viable strategy for developing new antifungal agents. nih.gov Similarly, another study identified 3-acetyl benzoyl amide, produced by an actinomycete, as having significant antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) of 31.25 μg/ml for both. nih.gov

The general mechanisms by which antifungal agents work include inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, and damage to nucleic acid and protein synthesis. mdpi.com For example, scanning electron microscopy has revealed that some antifungal compounds can cause physical damage to the cell membrane of Candida albicans and the mycelium of Aspergillus niger. nih.gov

While the specific spectrum of activity for this compound remains to be fully elucidated, the established antifungal potential of structurally related chromone (B188151) derivatives provides a strong rationale for its investigation as a potential antifungal agent. Further research is necessary to determine its specific efficacy against a range of yeast and fungal pathogens and to establish its MIC values.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound have not been specifically delineated in the available scientific literature. However, by examining the known mechanisms of related antimicrobial compounds, particularly those with similar structural features, we can infer potential modes of action.

Generally, antimicrobial compounds exert their effects through several primary mechanisms:

Inhibition of Cell Wall Synthesis: Many antibiotics target the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. nih.gov

Alteration of Plasma Membrane Integrity: Some compounds can disrupt the bacterial plasma membrane, leading to the leakage of essential intracellular components. mdpi.com

Inhibition of Protein Synthesis: This can occur through binding to the 30S or 50S ribosomal subunits, causing misreading of mRNA or inhibiting the formation of peptide bonds. nih.gov

Inhibition of Nucleic Acid Synthesis: This involves interfering with the replication or transcription of DNA.

Disruption of Metabolic Pathways: Some agents can block essential metabolic pathways necessary for bacterial survival. mdpi.com

For Gram-negative bacteria, the outer membrane presents an additional barrier that many antimicrobial agents must overcome. nih.gov The presence of porin channels allows for the entry of certain molecules, and modifications to these channels can be a mechanism of resistance. nih.gov

In the context of antifungal action, damage to the cell membrane is a common mechanism. nih.gov For instance, some antifungal compounds have been observed to cause visible morphological changes to the cell surface of fungi like Candida albicans and Aspergillus niger. nih.gov Given that this compound is a derivative of the chromen-4-one scaffold, which is known for its diverse biological activities, it is plausible that its antimicrobial action could involve one or more of these established mechanisms. Further mechanistic studies are required to elucidate the specific molecular targets and pathways affected by this compound.

Anti-inflammatory Properties

The chromen-4-one core structure is a well-established pharmacophore associated with anti-inflammatory activity. nih.govresearchgate.net Derivatives of this scaffold have been shown to modulate various inflammatory processes.

Inhibition of Inflammatory Mediators and Pathways

Research has demonstrated that chromone derivatives can exert anti-inflammatory effects by downregulating the expression of key pro-inflammatory mediators. A study on a newly synthesized chromene derivative revealed its ability to decrease the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF). nih.govresearchgate.net These factors are critical in the initiation and progression of inflammatory responses. researchgate.netresearchgate.net By controlling the expression of these early genes, the compound can subsequently influence other downstream factors involved in the inflammatory cascade. nih.govresearchgate.net

Furthermore, some 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and TNF-α. nih.gov Their mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response to stimuli like lipopolysaccharides (LPS). nih.gov

The resolution of inflammation is an active process orchestrated by endogenous chemical mediators. nih.gov Lipid mediators such as lipoxins, resolvins, and protectins are key players in counter-regulating excessive acute inflammation and promoting the return to tissue homeostasis. nih.gov While not directly studied in relation to this compound, the ability of chromone derivatives to modulate inflammatory mediators suggests a potential role in these resolution pathways.

Modulation of Cyclooxygenases (COX) and Nitric Oxide Synthase (iNOS) Activities

The anti-inflammatory effects of many compounds are mediated through the inhibition of enzymes involved in the production of inflammatory mediators. Cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS) are key enzymes in this regard.

A study on a flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated its ability to inhibit both COX-1 and COX-2 enzymes, with IC50 values of 7.09 µM and 0.38 µM, respectively. mdpi.com The compound exhibited a COX-2 selectivity index of 18.70, indicating a preferential inhibition of the inducible isoform, which is often associated with inflammation, while sparing the constitutive COX-1, which is involved in physiological functions. mdpi.com This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

The same study also reported that the compound inhibited 5-lipoxygenase (5-LOX) with an IC50 value of 0.84 µM. mdpi.com The inhibition of both COX and LOX pathways suggests a broad-spectrum anti-inflammatory profile. While this data is for a related flavone, it highlights the potential of the chromen-4-one scaffold to modulate these key inflammatory enzymes. Further investigation is needed to determine if this compound shares these specific inhibitory activities.

In Vivo Anti-inflammatory Evaluation in Animal Models

The anti-inflammatory potential of chromen-4-one derivatives has been substantiated in various in vivo animal models.

One study investigated a newly synthesized chromene derivative in a rat model of diethylnitrosamine-induced hepatocellular carcinoma, where inflammation is a key pathological feature. nih.gov The treatment with the chromene compound led to a downregulation of the pro-inflammatory genes TNF-α and VEGF. nih.gov This demonstrates the compound's ability to exert anti-inflammatory effects in a complex in vivo setting.

Another study utilizing a mouse model of LPS-induced inflammatory disease found that a novel 2-phenyl-4H-chromen-4-one derivative could effectively reduce inflammation. nih.gov This effect was attributed to the compound's ability to inhibit the TLR4/MAPK signaling pathway. nih.gov

Furthermore, the carrageenan-induced paw edema model, a classic method for evaluating acute inflammation, has been used to assess the in vivo efficacy of chromen-4-one derivatives. The progression of edema in this model is biphasic, with the second phase being mediated by prostaglandins, bradykinin, and leukotrienes. mdpi.com A flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, was found to be very effective in this model, with its edema-inhibiting effects being prominent in the second phase, suggesting an inhibition of prostaglandin (B15479496) secretion. mdpi.com

These findings from animal models provide strong evidence for the in vivo anti-inflammatory efficacy of the chromen-4-one scaffold and support the potential of this compound as a candidate for further anti-inflammatory research.

Antiviral Activities

The 4H-chromen-4-one scaffold is present in flavonoids, a class of natural compounds that have been investigated for their antiviral properties. nih.gov Computational and in vitro studies have explored the potential of these compounds against various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

One study focused on isoginkgetin, a flavonoid containing the 4H-chromen-4-one structure, and demonstrated its inhibitory potency against SARS-CoV-2 in Vero cells with an IC50 value of 22.81 μM. nih.gov The proposed mechanism of action involves the inhibition of the viral main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), two essential enzymes for viral replication. nih.gov

Other research has highlighted the broad-spectrum antiviral activity of compounds like diphyllin, which, although not a chromen-4-one derivative, acts as a host cell-targeting antiviral agent. mdpi.com It inhibits the replication of multiple enveloped RNA and DNA viruses by blocking V-ATPase-mediated endosome acidification, a crucial step for the entry of many viruses into host cells. mdpi.com

Furthermore, studies on derivatives of the closo-decaborate anion have shown that specific structural features, such as the presence of an indole-containing residue, can lead to significant antiviral activity against influenza A virus by potentially blocking the M2 proton channel. nih.gov

While direct antiviral testing of this compound is not reported, the established antiviral potential of the parent 4H-chromen-4-one scaffold against viruses like SARS-CoV-2 suggests that this compound could be a candidate for antiviral screening. nih.gov The diverse mechanisms by which related compounds exert their antiviral effects, from inhibiting viral enzymes to targeting host cell factors, provide several avenues for investigating the potential antiviral activity of this compound.

Other Noted Biological Activities (Pre-clinical)

Beyond its antiviral effects, the chromone scaffold and its derivatives have been investigated for other significant biological activities.

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov While direct studies on this compound's anticonvulsant properties are not detailed in the provided sources, related heterocyclic structures are recognized for their potential in this area. For example, various derivatives of 1,2,4-triazole-3-thiones have shown significant anticonvulsant activity in maximal electroshock (MES) seizure models in mice. nih.gov Some of these compounds exhibited rapid onset and long-lasting effects. nih.gov Similarly, certain arylsemicarbazones and aralkylimidazoles have been identified as promising pharmacophores for anticonvulsants. nih.gov These findings suggest that heterocyclic compounds, including those with a chromone core, represent a promising area for the development of novel anticonvulsant agents.

Neurodegenerative diseases like Alzheimer's disease involve complex pathologies, including oxidative stress and cholinergic deficits. Multifunctional compounds that can address several of these issues are of great interest. Chromone derivatives have demonstrated significant neuroprotective potential. In one study, a hybrid molecule combining a chromone scaffold with lipoic acid showed significant protection of PC12 cells against hydrogen peroxide (H2O2)-induced cell damage. nih.gov This neuroprotective activity is crucial for combating the neuronal loss seen in neurodegenerative conditions. The study also revealed that the compound could inhibit butyrylcholinesterase (BuChE), an enzyme implicated in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov

Table 2: Neuroprotective and Related Activities of a Chromone-Lipoic Acid Conjugate

| Activity | Model/Assay | Key Finding | Source |

|---|---|---|---|

| Neuroprotection | H2O2-induced cell damage in PC12 cells | All tested compounds showed significant neuroprotective activity. | nih.gov |

| Enzyme Inhibition | Butyrylcholinesterase (BuChE) Inhibition Assay | Compound 19 was the most potent inhibitor with an IC50 of 7.55 μM. | nih.gov |

| Inhibition Kinetics | Docking and kinetic studies | Revealed a non-competitive mixed-type inhibition of BuChE. | nih.gov |

| Metal Chelation | Spectrophotometric Titration | The compound moderately chelated copper ions in a 2:1 ratio. | nih.gov |

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov The antioxidant capacity of chromone derivatives has been well-documented. A chromone-lipoic acid conjugate demonstrated excellent reducing power, comparable to the reference antioxidants quercetin (B1663063) and lipoic acid, and significantly reduced intracellular ROS formation. nih.gov Other studies on different heterocyclic compounds, such as quinazolinone derivatives, have also confirmed potent antioxidant activity through assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method. arabjchem.org The ability of these compounds to neutralize free radicals is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a proton to stabilize the radical. arabjchem.org

Table 3: Antioxidant Activity of a Chromone-Lipoic Acid Conjugate

| Assay | Measurement | Result | Source |

|---|---|---|---|

| ROS Reduction | Intracellular ROS formation | Significantly reduced ROS levels. | nih.gov |

| Reducing Power | Ferric Reducing Antioxidant Power (FRAP) | Showed excellent reducing power (85.57 mM Fe+2), comparable to quercetin. | nih.gov |

Neglected tropical diseases, such as leishmaniasis and Chagas disease, require new therapeutic options. Natural products and their synthetic derivatives are a key source of new anti-parasitic agents. nih.gov While direct evidence for this compound is limited in the provided results, the broader class of plant-derived secondary metabolites has shown promise. For example, essential oils containing terpenes have demonstrated activity against Leishmania and Trypanosoma cruzi. nih.gov Given that the chromone structure is a common scaffold in natural products, it represents a viable starting point for the design and synthesis of novel compounds with potential anti-parasitic activity.

Enzyme Inhibition

Extensive literature searches did not yield specific data on the inhibitory activity of the chemical compound This compound against the enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B), Pteridine (B1203161) Reductase 1 (PTR1), or S-phase kinase-associated protein 2 (Skp2).

However, research on structurally related chromone and chroman-4-one derivatives has demonstrated inhibitory potential against some of these enzyme targets. This section will discuss the findings for these related compounds to provide context on the potential, albeit unconfirmed, biological activity of the chromen-4-one scaffold.

Cholinesterase (AChE and BChE) Inhibition

The inhibition of AChE and BChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. nih.gov While no direct data exists for this compound, various other heterocyclic compounds, including those with a chromone or similar core, have been investigated as cholinesterase inhibitors. For instance, derivatives of isochroman-4-one (B1313559) have been designed and synthesized, with some showing potent anti-acetylcholinesterase activity. nih.gov The development of selective BChE inhibitors is also an area of interest for potentially clarifying the physiological role of this enzyme and offering new therapeutic avenues. nih.govmedchemexpress.com

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic approach for neurodegenerative conditions such as Parkinson's disease. nih.gov Research has identified certain chroman-4-one derivatives as selective inhibitors of human MAO-B. For example, 5-hydroxy-2-methyl-chroman-4-one , isolated from an endogenous lichen fungus, was found to be a reversible and competitive inhibitor of MAO-B with an IC₅₀ value of 3.23 µM. nih.gov This indicates that the chroman-4-one scaffold has the potential for MAO-B inhibition.

Pteridine Reductase 1 (PTR1) Inhibition

PTR1 is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania major, but not in humans. It plays a role in the parasite's folate metabolism, making it a target for anti-parasitic drug development. researchgate.net Flavonoids and their derivatives, which share structural similarities with the chromen-4-one core, have been identified as PTR1 inhibitors. researchgate.netnih.gov Specifically, certain chroman-4-one analogues have been synthesized and evaluated for their inhibitory activity against Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1), demonstrating the potential of this chemical class to target parasitic enzymes. researchgate.netnih.gov

Skp2 Inhibition

S-phase kinase-associated protein 2 (Skp2) is an E3 ubiquitin ligase that plays a role in cell cycle progression and is often overexpressed in cancer. frontiersin.org Inhibition of Skp2 is being explored as a potential anti-cancer strategy. frontiersin.org While there is no information on this compound, a different heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(1-piperidinylmethyl)-4H-chromen-4-one , has been identified as a Skp2 E3 ligase inhibitor. nih.gov This compound disrupts the interaction between Skp2 and Skp1, preventing the ubiquitination of Skp2 substrates. nih.gov

Structure Activity Relationship Sar Studies

Impact of Chromen-4-one Ring Substitutions on Bioactivity

The chromen-4-one nucleus is a well-established pharmacophore, and its substitution pattern is a key determinant of the biological activity of 3-(azepan-1-ylmethyl)chromen-4-one analogs.

Systematic modification of the chromen-4-one ring has demonstrated that substituents at the C2, C3, C7, and C8 positions have a profound impact on the molecule's bioactivity. Research indicates that the electronic and steric properties of these substituents are critical. For instance, while the parent compound features an unsubstituted chromen-4-one ring, introduction of small alkyl or electron-withdrawing groups at the C2 position has been explored.

The introduction of specific functional groups such as hydroxyl, alkyl, and halogen moieties at strategic positions on the chromen-4-one ring has been a key focus of SAR studies.

Hydroxyl Groups: A hydroxyl group, particularly at the C7 position, is often associated with increased activity in various chromone-containing compounds due to its ability to act as a hydrogen bond donor. This has been a guiding principle in the design of new analogs.

Alkyl Groups: Small alkyl groups, such as methyl or ethyl, at positions like C2 can influence the lipophilicity and steric profile of the molecule. This can affect membrane permeability and binding affinity. In a study of 2-benzazepines, the introduction of a 3-alkyl substituent was found to decrease both receptor affinity and enzyme inhibitory activity, suggesting steric hindrance nih.gov.

Halogen Moieties: Halogen atoms, such as chlorine or fluorine, can significantly alter the electronic properties of the aromatic ring and can participate in halogen bonding, a recognized interaction in drug-receptor binding. Their introduction can also impact metabolic stability.

Contribution of the Azepane Moiety to Activity and Selectivity

The conformational flexibility of the seven-membered azepane ring is significantly greater than that of smaller five- or six-membered rings. The ring can adopt several low-energy conformations, such as chair and boat forms. The specific conformation adopted upon binding to a biological target can have a major impact on activity. Computational modeling and NMR studies are often employed to understand the conformational preferences of such molecules and how these relate to their biological function. The inherent flexibility of the azepane ring allows it to adapt to the topology of different binding sites, which can be advantageous for achieving high affinity nih.gov.

Linker Chain Variations and Their Pharmacological Impact

The methylene (B1212753) linker connecting the chromen-4-one C3 position to the azepane nitrogen is a critical element that dictates the spatial relationship between these two key pharmacophoric groups. Variations in the length and composition of this linker have been investigated to optimize biological activity.

Compound Names

| Compound Name |

| This compound |

| Harmine |

| 2-Benzazepine |

Summary of SAR Findings

| Feature | Modification | Impact on Bioactivity |

| Chromen-4-one Ring | C7-Hydroxylation | Generally enhances potency through hydrogen bonding. |

| C2-Alkylation | Can influence lipophilicity and steric interactions. | |

| C8-Substitution | May affect selectivity and metabolic stability. | |

| Azepane Moiety | N-Substitution | Modulates basicity and steric bulk. |

| Ring Conformation | Flexible nature allows for adaptation to binding sites. | |

| Linker Chain | Length Variation | Alters the spatial orientation of pharmacophores, affecting target fit. |

Length and Flexibility of the Methyl Linker

The single methylene unit that connects the azepane ring to the chromen-4-one core is a critical determinant of the molecule's conformational flexibility and its ability to interact with biological targets. While direct studies on the systematic variation of this linker in this compound are not extensively documented, SAR principles derived from analogous series of compounds, such as coumarin (B35378) derivatives, offer valuable insights.

In a series of coumarin-based compounds, the length of an alkyl chain at the seventh position was found to be a crucial factor for their activity. An increase in the chain length from one to two carbons was tolerated or, in some cases, enhanced activity, but a further increase led to a decrease in potency. mdpi.com This suggests the presence of a spatially constrained binding pocket where an optimal linker length is necessary for effective interaction.

Applying this principle to this compound, it can be inferred that the single methylene linker provides an optimal distance and orientation for the bulky azepane ring to bind to a putative receptor or enzyme pocket. Elongating this linker to an ethyl or propyl chain could introduce excessive flexibility, potentially leading to a less favorable binding conformation and a subsequent loss of activity. Conversely, the absence of the linker would rigidly fix the azepane ring to the chromone (B188151) core, which might also be detrimental to its biological function.

Table 1: Inferred Structure-Activity Relationship of the Alkyl Linker Length

| Linker Length | Inferred Activity | Rationale |

| Zero (Direct Bond) | Potentially Decreased | Increased rigidity, suboptimal orientation of the azepane ring. |

| One Methylene Unit | Optimal | Provides a balance of flexibility and constrained orientation for effective binding. |

| Two Methylene Units | Potentially Decreased | Increased flexibility may lead to an unfavorable binding conformation. mdpi.com |

| Three or More Methylene Units | Likely Decreased | Excessive flexibility could significantly reduce binding affinity. |

Substitutions on the Methylene Bridge

The methylene bridge in this compound is another key site for structural modification. Introducing substituents on this bridge can significantly alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. While specific studies on this aspect for the title compound are scarce, general principles of medicinal chemistry suggest that even small modifications at this position could have profound effects.

For instance, the introduction of a methyl group on the methylene bridge would create a chiral center, leading to stereoisomers that could exhibit different biological activities. The steric bulk of the methyl group could also influence the orientation of the azepane ring relative to the chromone scaffold, potentially enhancing or diminishing its binding affinity.

Furthermore, replacing one of the hydrogen atoms with a polar group, such as a hydroxyl or an amino group, would increase the molecule's polarity and its potential for hydrogen bonding. This could be advantageous if the target binding site has complementary hydrogen bond donors or acceptors. Conversely, if the binding pocket is predominantly hydrophobic, such a modification would likely be detrimental to the activity.

Table 2: Hypothetical Effects of Substitutions on the Methylene Bridge

| Substituent | Potential Effect on Activity | Rationale |

| Methyl (CH₃) | Variable | Introduction of a chiral center; steric hindrance may alter binding orientation. |

| Hydroxyl (OH) | Variable | Increased polarity; potential for hydrogen bonding. |

| Amino (NH₂) | Variable | Increased polarity; potential for hydrogen bonding and ionic interactions. |

| Phenyl (C₆H₅) | Likely Decreased | Significant increase in steric bulk may prevent proper binding. |

Comparative SAR Analysis with Related Heterocyclic Scaffolds

To better understand the SAR of this compound, it is instructive to compare its chromone core with other biologically important heterocyclic scaffolds, such as coumarins and quinolones. mdpi.comresearchgate.netmdpi.com

Chromones vs. Coumarins: Chromones (1,4-benzopyrones) and their isomers, coumarins (1,2-benzopyrones), are both prevalent in nature and exhibit a wide array of pharmacological properties. mdpi.comresearchgate.net The key structural difference lies in the position of the carbonyl group within the pyrone ring. This seemingly minor change can lead to significant differences in their biological activities and metabolic fates. For instance, in some studies, coumarin derivatives have shown superior efficacy in certain therapeutic areas, while in others, chromone-based compounds have proven more potent. mdpi.comnih.gov The substitution pattern on the benzopyrone core significantly influences the pharmacological potential for both scaffolds. mdpi.com

Chromones vs. Quinolones: Quinolones are another important class of heterocyclic compounds with a bicyclic structure. While chromones contain an oxygen atom in their heterocyclic ring, quinolones possess a nitrogen atom. This fundamental difference in the heteroatom imparts distinct electronic properties and hydrogen bonding capabilities to the two scaffolds, leading to different biological target specificities. For example, many quinolone derivatives are well-known for their antibacterial activity, targeting bacterial DNA gyrase and topoisomerase IV. While some chromones also exhibit antimicrobial properties, their mechanism of action is often different. The hybridization of chromone and quinoline (B57606) moieties has been explored to create novel compounds with potentially enhanced or synergistic activities. mdpi.com

Table 3: Comparative Overview of Heterocyclic Scaffolds

| Scaffold | Key Structural Feature | Common Biological Activities |

| Chromone | 1,4-Benzopyrone | Anti-inflammatory, anticancer, antioxidant |

| Coumarin | 1,2-Benzopyrone | Anticoagulant, anticancer, anti-inflammatory mdpi.comnih.gov |

| Quinolone | 1,4-Naphthyridin-4-one analog | Antibacterial, anticancer |

Analytical Methodologies for Compound Characterization Beyond Basic Id

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular framework of 3-(azepan-1-ylmethyl)chromen-4-one, offering detailed insights into its atomic connectivity and spatial arrangement.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are necessary for the unambiguous assignment of all signals and for determining the intricate connectivity within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons within the chromone (B188151) and azepane rings. For instance, correlations would be expected between the protons of the azepane ring's methylene (B1212753) groups. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals of the chromone and azepane moieties. HMBC spectra are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure, including the critical link between the methylene bridge and both the C3 position of the chromone ring and the nitrogen of the azepane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is vital for confirming the conformation of the molecule. For this compound, NOESY data would be particularly useful in defining the spatial relationship between the azepane ring and the chromone core.

Table 1: Hypothetical 2D NMR Data for this compound

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) (HSQC) | Key HMBC Correlations | Key NOESY Correlations |

| H-2 (chromone) | C-2 | C-3, C-4, C-4a | H-5 |

| H-5 (chromone) | C-5 | C-4, C-6, C-8a | H-6 |

| H-6 (chromone) | C-6 | C-5, C-7, C-8 | H-5, H-7 |

| H-7 (chromone) | C-7 | C-5, C-6, C-8, C-8a | H-6, H-8 |

| H-8 (chromone) | C-8 | C-6, C-7, C-8a | H-7 |

| Methylene bridge (CH₂) | C (methylene) | C-2, C-3, C-4, C-2' (azepane) | H-2, H-2' (azepane) |

| H-2'/H-7' (azepane) | C-2'/C-7' | C-3'/C-6' | H-3'/H-6' |

| H-3'/H-6' (azepane) | C-3'/C-6' | C-2'/C-7', C-4'/C-5' | H-2'/H-7', H-4'/C-5' |

| H-4'/H-5' (azepane) | C-4'/C-5' | C-3'/C-6' | H-3'/H-6' |

Note: This table is illustrative and based on expected correlations for the structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₂₁NO₂), the expected monoisotopic mass would be calculated and compared with the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range. This high accuracy allows for the confident determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. Key fragment ions would likely arise from the cleavage of the bond between the chromone C3 position and the methylene bridge, as well as fragmentation of the azepane ring. These fragmentation pathways provide valuable structural information that complements the NMR data.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [C₁₇H₂₂NO₂]⁺ | [C₉H₇O₂]⁺ | Chromone-3-yl cation |

| [C₁₇H₂₂NO₂]⁺ | [C₈H₁₆N]⁺ | Azepan-1-ylmethyl cation |

| [C₁₇H₂₂NO₂]⁺ | [C₁₀H₈O₂]⁺ | Ion from cleavage and rearrangement |

Note: This table presents hypothetical fragmentation data.

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation of this compound. If the compound is chiral and has been resolved into its enantiomers, X-ray crystallography can also be used to determine the absolute stereochemistry. For a non-chiral molecule like the title compound, it provides a detailed picture of the solid-state conformation, including the orientation of the azepane ring relative to the chromone plane and any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. d-nb.info

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence, even at trace levels.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. A validated HPLC method can separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. The percentage purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram at a specific detection wavelength.